molecular formula C27H22BrP B14505557 Triphenyl(3-phenylpropadienyl)phosphanium bromide CAS No. 64934-32-3

Triphenyl(3-phenylpropadienyl)phosphanium bromide

Cat. No.: B14505557
CAS No.: 64934-32-3
M. Wt: 457.3 g/mol
InChI Key: QVGGXHBKPNFAKL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(3-phenylpropadienyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H22BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 3-phenylpropadienyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(3-phenylpropadienyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropargyl bromide. This reaction typically occurs in the presence of a solvent such as xylene or toluene and can be accelerated using microwave irradiation. The reaction yields the desired compound with high purity and good yield .

Industrial Production Methods

This process often includes the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium, followed by further functionalization .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylpropadienyl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, phenylhydrazine, and dimethylformamide. These reactions typically occur under mild conditions and can be facilitated by microwave irradiation .

Major Products Formed

The major products formed from reactions with this compound include adducts with α,β-double bonds and cyclic compounds resulting from cycloisomerization .

Mechanism of Action

The mechanism of action of Triphenyl(3-phenylpropadienyl)phosphanium bromide involves its ability to form stable adducts with nucleophiles. The compound’s phosphonium group acts as an electrophile, facilitating reactions with nucleophilic reagents. This interaction leads to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(3-phenylpropadienyl)phosphanium bromide is unique due to its ability to form stable adducts with nucleophiles and its versatility in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound in the field of chemistry .

Properties

CAS No.

64934-32-3

Molecular Formula

C27H22BrP

Molecular Weight

457.3 g/mol

IUPAC Name

triphenyl(3-phenylpropa-1,2-dienyl)phosphanium;bromide

InChI

InChI=1S/C27H22P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-23H;1H/q+1;/p-1

InChI Key

QVGGXHBKPNFAKL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.